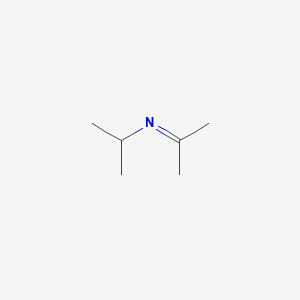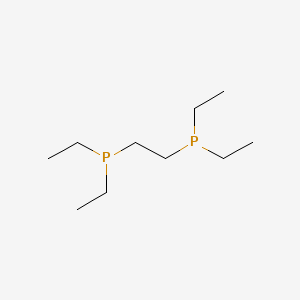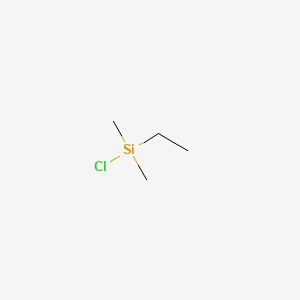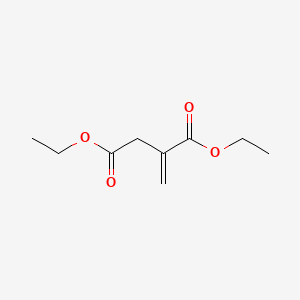
1,1-Diethoxy-2,5-dihydro-1H-silole
Descripción general
Descripción
1,1-Diethoxy-2,5-dihydro-1H-silole: is a cyclic organosilicon compound with the molecular formula C₈H₁₆O₂Si . It is characterized by a five-membered ring structure containing a silicon atom, two ethoxy groups, and a double bond. This unique chemical structure has garnered significant attention in the scientific community due to its potential biological activity and versatile applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2,5-dihydro-1H-silole is typically synthesized through a multi-step chemical process. One common method involves the reaction of cyclopentadiene with silicon hexafluoride to form 1,1-difluoro-1-silacyclopentane. This intermediate is then reacted with ethanol to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of silicon-based reagents and controlled reaction conditions are crucial for achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diethoxy-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s reactivity.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Saturated silacyclopentane derivatives.
Substitution: Various functionalized silacyclopentane compounds.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon atom and ethoxy groups. The compound can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions.
Comparación Con Compuestos Similares
1,1-Difluoro-1-silacyclopentane: An intermediate in the synthesis of 1,1-Diethoxy-2,5-dihydro-1H-silole.
1,1-Dimethoxy-1-silacyclo-3-pentene: A similar compound with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-1-silacyclohexane: A related compound with a six-membered ring structure.
Uniqueness: this compound stands out due to its specific combination of a five-membered ring, silicon atom, and ethoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propiedades
IUPAC Name |
1,1-diethoxy-2,5-dihydrosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYGAKMGFQRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CC=CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217382 | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67059-49-8 | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


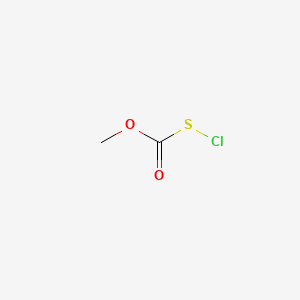
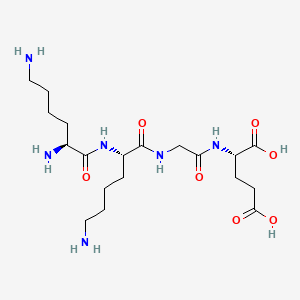
![[Glp5,(Me)Phe8,Sar9] Substance P (5-11)](/img/structure/B1585030.png)





